molecular formula C12H10O B13835960 4-Phenylphenol-13C6

4-Phenylphenol-13C6

Cat. No.: B13835960
M. Wt: 176.16 g/mol
InChI Key: YXVFYQXJAXKLAK-GEPOPZQUSA-N
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Description

4-Phenylphenol-13C6 (CAS 446276-69-3) is the stable isotope-labeled analog of 4-Phenylphenol, where all six carbon atoms of the unsubstituted phenyl ring are replaced with the Carbon-13 ( 13 C) isotope. This compound has a molecular formula of C 6 ( 13 C) 6 H 10 O and a molecular weight of 176.16 g/mol . It is a valuable internal standard and tracer in analytical chemistry, particularly in mass spectrometry, enabling precise quantification and metabolic pathway tracking of its non-labeled counterpart in complex biological systems. The primary research application of this compound is as a critical reagent in the synthesis of complex organic molecules, such as pyrrolo[1,2-c]imidazole dione derivatives . These derivatives are investigated as selective serotonin 5-HT 1A receptor agonists, which are a significant class of compounds studied for their potential antinociceptive, or pain-blocking, activity . By incorporating this isotope-labeled building block, researchers can facilitate metabolic studies and pharmacokinetic analyses of new drug candidates. The unlabeled 4-Phenylphenol is a flammable white solid with a phenol-like odor and is very slightly soluble in water . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use. Please handle with appropriate safety precautions.

Properties

Molecular Formula

C12H10O

Molecular Weight

176.16 g/mol

IUPAC Name

4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol

InChI

InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1+1,2+1,3+1,4+1,5+1,10+1

InChI Key

YXVFYQXJAXKLAK-GEPOPZQUSA-N

Isomeric SMILES

C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Suzuki Coupling Reaction Using Carbon-13 Labeled Precursors

One of the primary and most reliable synthetic routes to this compound involves the Suzuki cross-coupling reaction. This method couples phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate. The key to obtaining the 13C6-labeled product is to start with phenylboronic acid where the phenyl ring carbons are carbon-13 labeled.

  • Reaction conditions:

    • Catalyst: Palladium complex (commonly Pd(PPh3)4 or Pd(OAc)2 with ligands)
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Mixture of water and organic solvents such as toluene or ethanol
    • Temperature: Reflux conditions (typically 80-100 °C)
    • Reaction time: Approximately 30 minutes to several hours depending on scale and catalyst loading
  • Procedure overview:
    The reaction mixture is refluxed under inert atmosphere, after which the product is isolated by acidification and recrystallization to achieve high purity and yield.

  • Yield: Reported yields for the analogous non-labeled 4-phenylphenol synthesis reach up to 99% under optimized conditions.

Core-Labeling Strategy via Carbonate Ester Intermediates

A novel and efficient method for isotopic labeling of phenols, including 4-phenylphenol, involves a core-labeling approach using carbonate esters as carbon isotope sources. This approach was reported by Lynch et al. (2023) and involves:

  • Synthesis of a carbonate ester labeled with carbon-13 (e.g., dibenzyl carbonate-13C) prepared from benzyl chloride and potassium carbonate enriched with carbon-13.
  • The labeled carbonate ester is reacted with appropriate precursors under phase transfer catalysis conditions using catalysts such as 18-crown-6 and Aliquat-336.
  • This method allows rapid and reproducible incorporation of the carbon-13 isotope into the ipso carbon of the phenol ring in the final step.

  • Advantages:

    • High isotopic incorporation at the desired position
    • Good yields (e.g., 74% for 4-phenylphenol-13C)
    • Scalability demonstrated on preparative scales (5 mmol and above)
    • Applicability to a variety of phenolic substrates.

Industrial Scale Synthesis Considerations

Industrial production of this compound typically follows the Suzuki coupling route but with optimized reaction parameters to maximize yield and isotopic purity. Key points include:

  • Use of high-purity, commercially available 13C-labeled phenylboronic acid as starting material.
  • Optimization of catalyst loading and reaction time to minimize by-products.
  • Purification steps involving recrystallization and chromatographic methods to ensure removal of unlabeled impurities.
  • Strict quality control to confirm isotopic enrichment and chemical purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Reaction Conditions Yield (%) Isotopic Incorporation Scale Notes
Suzuki Coupling 13C6-Phenylboronic acid, 4-iodophenol, Pd catalyst, K2CO3 Reflux, inert atmosphere, 30 min to several hours Up to 99% High (full ring labeling) Laboratory to industrial Well-established, scalable
Core-Labeling via Carbonate Esters Dibenzyl carbonate-13C, phase transfer catalysts (18-crown-6, Aliquat-336) Mild conditions, rapid reaction ~74% Site-specific ipso carbon Preparative (5 mmol scale) Novel method, efficient isotope incorporation
Industrial Scale Synthesis Similar to Suzuki but optimized for scale Controlled temperature, catalyst loading High High Multi-gram to kg scale Quality control critical for isotopic purity

Chemical Reactions Analysis

Types of Reactions

4-Phenylphenol-13C6 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form biphenyl derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products

    Oxidation: Quinones.

    Reduction: Biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Environmental Monitoring

4-Phenylphenol-13C6 serves as a valuable internal standard in environmental monitoring studies, particularly in the analysis of phenolic compounds in various matrices such as water, soil, and biological tissues. The compound's isotopic labeling allows for precise quantification and tracking of phenolic pollutants.

Case Study: Detection of Contaminants of Emerging Concern (CECs)

A study utilized comprehensive target analysis to identify CECs in sediment samples. By employing this compound as an internal standard, researchers could accurately assess the concentration of various phenolic compounds, thereby enhancing the understanding of their environmental impact and behavior over time .

Analytical Chemistry

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are two prominent analytical techniques that benefit from the use of stable isotope-labeled compounds like this compound. Its incorporation into analytical workflows improves the accuracy and reliability of quantitative analyses.

Benefits in Mass Spectrometry

  • Isotope Stability : The stability of the 13C isotope ensures that it remains intact throughout different stages of sample preparation and analysis, which is critical for accurate quantification .
  • Co-elution : this compound co-elutes with its unlabeled counterpart during chromatographic separation, helping to correct for ion suppression and matrix effects .

Pharmacological Research

In pharmacology, this compound is used to study the metabolic pathways of phenolic compounds and their biological effects. Its isotopic labeling allows researchers to trace the compound's fate within biological systems.

Example: Bioactivity Studies

Research has shown that phenolic compounds exhibit various bioactivities, including antioxidant and anticancer properties. By using this compound in metabolic studies, scientists can better understand how these compounds interact with cellular systems and their potential therapeutic effects .

Toxicological Assessments

The compound is also employed in toxicological studies to evaluate the exposure levels of phenolic pollutants in humans and wildlife. Its use in biomonitoring programs helps assess the prevalence of exposure to harmful substances.

Application in Biomonitoring

The Centers for Disease Control and Prevention (CDC) developed sensitive methods to measure environmental phenols in human samples. Incorporating this compound as a reference standard enhances the accuracy of these assessments, allowing for better understanding of human exposure pathways .

Summary Table of Applications

Application AreaDescriptionBenefits of Using this compound
Environmental MonitoringUsed as an internal standard for analyzing phenolic pollutantsImproves quantification accuracy
Analytical ChemistryEnhances mass spectrometry and NMR analysesProvides isotope stability and co-elution benefits
Pharmacological ResearchTraces metabolic pathways of phenolic compoundsAids in understanding biological interactions
Toxicological AssessmentsEvaluates exposure levels in biomonitoring studiesIncreases sensitivity and accuracy in exposure assessments

Mechanism of Action

The mechanism of action of 4-Phenylphenol-13C6 involves its incorporation into chemical and biological systems, where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .

Comparison with Similar Compounds

Table 1: Key Parameters of 13C6-Labeled Phenolic Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Application Reference
This compound Not provided 13C6C6H10O ~182.2* Biphenyl, hydroxyl Environmental/Pharma analysis
4-tert-Octylphenol-diethoxylate-13C6 Not provided 13C6C12H30O3 300.38 tert-Octyl, ethoxylate Environmental alkylphenol analysis
4-(3,6-Dimethyl-3-heptyl)phenol-13C6 Not provided 13C6C15H24O ~250.3* Branched alkyl chain Surfactant degradation studies
Methyl 4-hydroxybenzoate-13C6 1581694-95-2 13C6C2H8O3 158.10 Methyl ester, hydroxyl Preservative quantification
4-Chloro Resorcinol-13C6 953390-32-4 13C6H5ClO2 150.51 Chloro, dihydroxy Organic synthesis intermediates
Nonylphenol Diethoxylate-13C6 Not provided 13C6C15H24O3 ~294.3* Nonyl, ethoxylate Industrial surfactant monitoring

*Estimated based on unlabeled molecular weight and isotopic substitution.

Structural and Functional Differences

Alkyl Chain Modifications: Compounds like 4-tert-Octylphenol-diethoxylate-13C6 and Nonylphenol Diethoxylate-13C6 feature long alkyl chains and ethoxylate groups, increasing hydrophobicity and altering retention times in reverse-phase chromatography compared to this compound . 4-(3,6-Dimethyl-3-heptyl)phenol-13C6 has a branched alkyl chain, mimicking surfactants and their metabolites in environmental samples .

Functional Group Variations: Methyl 4-hydroxybenzoate-13C6 includes a methyl ester group, making it suitable for quantifying parabens in cosmetics and pharmaceuticals . 4-Chloro Resorcinol-13C6 contains chlorine and two hydroxyl groups, used in synthesizing dyes and pharmaceuticals .

Aromatic Substitutions: this compound retains the biphenyl core, whereas compounds like 4-Hydroxybenzaldehyde-13C6 () replace one phenyl ring with an aldehyde group, shifting reactivity and detection thresholds.

Analytical Performance

  • Isotopic Enrichment : All listed compounds have ≥99% 13C purity, critical for avoiding isotopic overlap in MS detection .
  • Sensitivity: Branched alkyl chains (e.g., 4-(3,6-Dimethyl-3-heptyl)phenol-13C6) enhance ionization efficiency in electrospray ionization (ESI), whereas esterified compounds (e.g., Methyl 4-hydroxybenzoate-13C6) may require derivatization for optimal detection .
  • Stability: Limited shelf life (e.g., 6–12 months) is common due to solvent degradation; acetone-based standards are prone to evaporation, necessitating tight sealing .

Biological Activity

4-Phenylphenol-13C6, also known as 4-phenyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol, is a stable isotope-labeled compound derived from 4-phenylphenol. Its unique carbon-13 labeling enhances its utility in biological and chemical research, particularly in tracing metabolic pathways and reaction mechanisms. This compound has garnered attention due to its potential applications in various scientific fields, including biochemistry and analytical chemistry.

  • Molecular Formula: C12H10O
  • Molecular Weight: 182.22 g/mol
  • Structure: Features a cyclohexatriene core with a hydroxyl group and a phenyl substituent.
  • Appearance: White crystalline solid.
  • Melting Point: Varies based on purity and environmental conditions.

Synthesis

The synthesis of this compound typically employs the Suzuki coupling reaction , which is favored for its efficiency in incorporating carbon-13 isotopes while maintaining high yields and purity. The optimized reaction conditions enhance the scalability of production.

The biological activity of this compound primarily involves its incorporation into biochemical pathways due to the presence of carbon-13 isotopes. This allows researchers to trace the movement and transformation of the compound within biological systems or during chemical reactions. The specific pathways depend on the context of use—whether in metabolic studies or investigations into reaction mechanisms.

Case Studies and Research Findings

  • Metabolic Tracing:
    Research indicates that stable isotope-labeled compounds like this compound can be effectively used to trace metabolic processes in organisms. For instance, studies have shown that carbon isotopes can provide insights into the metabolic pathways of phenolic compounds in various biological systems.
  • Endocrine Disruption:
    Phenolic compounds, including 4-Phenylphenol, have been studied for their potential endocrine-disrupting properties. Research has highlighted that exposure to such compounds can lead to significant biological effects, including hormonal imbalances and reproductive issues in wildlife .
  • Analytical Applications:
    The incorporation of carbon-13 isotopes enhances analytical capabilities in studying complex biological systems. For example, the use of gas chromatography coupled with mass spectrometry has allowed for the detection and quantification of 4-Phenylphenol in environmental samples, providing insights into its prevalence and effects .

Data Table: Biological Effects of 4-Phenylphenol Derivatives

Study ReferenceBiological EffectObservations
Metabolic PathwaysTraced incorporation into metabolic pathways using carbon isotopes.
Endocrine DisruptionIndicated hormonal disruption in aquatic organisms exposed to phenolic compounds.
Environmental ImpactDetected in wastewater systems; potential ecological risks noted.

Q & A

Q. What methodologies are recommended for synthesizing 4-Phenylphenol-13C6 with high isotopic purity?

Synthesis of isotopically labeled compounds like this compound requires precise control over isotopic incorporation. A validated approach involves:

  • Ring-specific 13C6 labeling : Use benzene-13C6 as a precursor, followed by Friedel-Crafts alkylation to introduce the phenyl group. Monitor isotopic purity via NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Validate purity using HPLC-MS with a C18 column and isotopic reference standards .

Q. How can researchers confirm the structural integrity and isotopic labeling efficiency of this compound?

Key techniques include:

  • NMR spectroscopy : Compare 13C NMR shifts between labeled and unlabeled compounds to confirm isotopic incorporation (e.g., absence of natural abundance 13C signals in the phenyl ring) .
  • Mass spectrometry : HRMS should show a molecular ion peak at m/z 172.08 (vs. 166.08 for unlabeled 4-Phenylphenol), with a 6 Da shift confirming 13C6 labeling .
  • Isotopic enrichment analysis : Use isotope ratio mass spectrometry (IRMS) to quantify 13C abundance (>99% purity required for tracer studies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Use fume hoods for synthesis and handling .
  • Waste disposal : Collect isotopically labeled waste separately and incinerate via certified facilities to prevent environmental contamination .
  • Storage : Store in amber glass vials at -20°C under inert gas (argon) to prevent degradation. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can this compound be utilized in isotopic tracer studies for metabolic pathway analysis?

Design experiments to track phenyl group metabolism in biological systems:

  • Dosing strategy : Administer this compound to cell cultures or model organisms (e.g., rodents) at non-toxic concentrations (≤10 µM) .
  • Sample preparation : Extract metabolites from urine, plasma, or tissue homogenates using solid-phase extraction (SPE). Derivatize with BSTFA for GC-MS analysis .
  • Data interpretation : Identify 13C-labeled metabolites (e.g., hydroxylated or conjugated derivatives) using fragmentation patterns and isotopic natural abundance correction algorithms .

Q. How should researchers address contradictions in analytical data when quantifying this compound in environmental samples?

Common contradictions arise from matrix interference or isotopic dilution:

  • Matrix-matched calibration : Prepare standards in the same matrix (e.g., soil or water extracts) to account for signal suppression/enhancement in LC-MS/MS .
  • Internal standardization : Use deuterated analogs (e.g., 4-Phenylphenol-d5) to correct for recovery losses during extraction .
  • Cross-validation : Compare results across multiple techniques (e.g., GC-MS vs. LC-MS/MS) and laboratories to identify systematic errors .

Q. What experimental strategies improve reproducibility in synthesizing this compound across different laboratories?

  • Detailed SOPs : Document reaction conditions (temperature, solvent ratios, catalyst purity) to minimize variability .
  • Interlaboratory validation : Share batches between labs for NMR and MS cross-testing. Use consensus reference materials for calibration .
  • Error tracking : Log deviations (e.g., incomplete isotopic incorporation due to moisture) and adjust protocols iteratively .

Q. How does the stability of this compound vary under different storage conditions, and how can degradation products be identified?

  • Accelerated stability studies : Store samples at 25°C, 40°C, and 60°C for 1–6 months. Analyze degradation via LC-MS:
    • Major degradation products: 13C6-labeled quinones or dimerized species .
    • Mitigation: Add antioxidants (e.g., BHT) and store under inert gas .

Q. What role does this compound play in elucidating metabolic interactions between xenobiotics and gut microbiota?

  • In vitro models : Incubate with human gut microbiota under anaerobic conditions. Track 13C incorporation into microbial metabolites (e.g., short-chain fatty acids) via LC-MS .
  • Metabolomic profiling : Use untargeted metabolomics to identify novel biotransformation pathways (e.g., reductive dehydroxylation) .

Methodological Challenges and Solutions

Q. How can researchers validate analytical methods for quantifying trace levels of this compound in complex matrices?

ParameterRequirementExample Validation DataReference
LinearityR² ≥ 0.9951–100 ng/mL range
LOD/LOQ≤0.1 ng/mL (LOQ)0.05 ng/mL (S/N ≥ 10)
Recovery85–115%92% in spiked plasma
PrecisionRSD ≤ 15%Intra-day: 8%, Inter-day: 12%

Q. What experimental designs minimize isotopic cross-talk in multi-tracer studies involving 13C6-labeled compounds?

  • Label-free intervals : Space dosing of different tracers (e.g., 13C6 and 2H5 labels) to avoid overlapping detection windows .
  • High-resolution MS : Use Orbitrap or Q-TOF systems to resolve 13C6 from natural isotopic clusters .

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